molecular formula C11H14OS B3418680 4,4-Dimethyl-6-hydroxythiochroman CAS No. 127164-89-0

4,4-Dimethyl-6-hydroxythiochroman

Cat. No.: B3418680
CAS No.: 127164-89-0
M. Wt: 194.30 g/mol
InChI Key: SXPBGVVXFMMVMX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-hydroxythiochroman is a chemical compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxyl group at the 6th position and the dimethyl groups at the 4th position make this compound unique and interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-hydroxythiochroman can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-6-acetylthiochroman with an acid chloride and an amido-group containing compound. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent . Another method involves the use of 4,4-dimethyl-6-ethynylthiochroman as an intermediate, which is then subjected to further chemical transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-hydroxythiochroman undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-hydroxythiochroman involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atom play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through modulation of enzymatic activities, binding to receptors, or altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-6-hydroxythiochroman is unique due to the presence of both hydroxyl and sulfur functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBGVVXFMMVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127164-89-0
Record name 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6.8 g (0.029 mmol) of 4-acetoxyphenyl-3-methylbut-2-enylsulfide and 17 g of 1:10 (w/w) phosphorus pentoxide in phosphoric acid was stirred at room temperature under nitrogen for 15hours. The reaction mixture was then treated with water and stirred for 40 min. The mixture was then extracted with 2×50 ml ether. The ether extracts were combined and the solvent removed in-vacuo. The residue was then stirred under nitrogen with a solution of 1.93 g (0.034 mmol) of potassium hydroxide in 6 ml of water and 12 ml of ethanol for 1 hour. The ethanol was then removed from the mixture on the rotary evaporator and the aqueous solution then acidified to PH-2 with sulfuric acid. The acidified solution was extracted with 2×50 ml ether. The ether extracts were combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The ether solution was then filtered and the solvent removed in-vacuo. The resultant crude product was purified by flash chromatography (silica; 20% ethyl acetate in hexanes) to give the title compound as a colorless, low-melting solid. PMR (CDCl3): 6 1.25 (6H, s), 1.90 (2H, m), 2.97 (2H, m), 6.57 (1H, dd, J~8.6, 2.7 Hz), 6.88 (1H, d, J~2.7 Hz), 6.90 (1H, d, J~8.6 Hz).
Name
4-acetoxyphenyl-3-methylbut-2-enylsulfide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-6-hydroxythiochroman
Reactant of Route 2
4,4-Dimethyl-6-hydroxythiochroman
Reactant of Route 3
4,4-Dimethyl-6-hydroxythiochroman
Reactant of Route 4
4,4-Dimethyl-6-hydroxythiochroman
Reactant of Route 5
4,4-Dimethyl-6-hydroxythiochroman
Reactant of Route 6
4,4-Dimethyl-6-hydroxythiochroman

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